molecular formula C13H14F2N7O. Br B601796 4-Amino Fluconazole Bromide CAS No. 150168-54-0

4-Amino Fluconazole Bromide

Cat. No.: B601796
CAS No.: 150168-54-0
M. Wt: 322.30 79.90
InChI Key:
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Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: 4-Amino Fluconazole Bromide interacts with several biomolecules, including enzymes and proteins. Notably, it affects sterol biosynthesis by inhibiting the sterols pathway. By blocking the conversion of squalene to cholesterol, it indirectly impacts lipid metabolism. Additionally, it modulates the production of unsaponifiable matter (UM), such as squalene and β-carotene, which play essential roles in cell growth and intracellular metabolism .

Cellular Effects

Impact on Cell Function: this compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. By altering sterol biosynthesis, it indirectly impacts lipid composition and membrane function. Furthermore, increased UM production (e.g., β-carotene) enhances intracellular oxidation resistance, protecting fatty acids from oxidation .

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects by inhibiting squalene flow to cholesterol. This disruption in sterol biosynthesis impacts lipid homeostasis and membrane properties. Additionally, it enhances reducing power (NADPH levels), promoting fatty acid synthesis .

Dosage Effects in Animal Models

Threshold and Toxic Effects: In animal models, the compound’s effects vary with dosage. Researchers have identified threshold effects, as well as potential toxicity at high doses. Understanding the dose-response relationship is crucial for safe and effective use .

Transport and Distribution

Intracellular Localization: The compound’s transport and distribution within cells and tissues involve interactions with transporters and binding proteins. Localization affects its availability and function. Investigating these processes provides insights into its therapeutic potential .

Subcellular Localization

Targeting Signals and Modifications: this compound localizes to specific compartments or organelles within cells. Post-translational modifications and targeting signals guide its activity. Understanding subcellular localization enhances our knowledge of its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino Fluconazole Bromide typically involves the reaction of fluconazole with an amination reagent under controlled conditions. One common method involves the use of trimethyl thionyl bromide as a base catalyst, which reacts with fluconazole to introduce the amino group at the desired position . The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino Fluconazole Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

1-(4-amino-1,2,4-triazol-4-ium-1-yl)-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N7O.BrH/c14-10-1-2-11(12(15)3-10)13(23,4-21-7-17-6-18-21)5-22-9-20(16)8-19-22;/h1-3,6-9,23H,4-5,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIWHMKVRUYLHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=[N+](C=N3)N)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrF2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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